2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one
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Overview
Description
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of hydroxy, phenoxy, and diphenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with guaiacol. The reaction typically proceeds under acidic conditions and yields the desired product with a significant yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic chemistry techniques such as condensation reactions, followed by purification steps like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy and diphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s reactivity allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2-propanone:
2-Hydroxy-1,3-diphenylpropan-1-one: Similar in structure but without the phenoxy group, making it less reactive in certain types of chemical reactions.
Uniqueness
2-Hydroxy-3-phenoxy-1,2-diphenylpropan-1-one is unique due to the presence of both hydroxy and phenoxy groups, which enhance its reactivity and potential applications in various fields. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds.
Properties
CAS No. |
352351-94-1 |
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Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-3-phenoxy-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C21H18O3/c22-20(17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)16-24-19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI Key |
WTHMQNUKEJTWCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(COC2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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